(2-Bromophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone
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Overview
Description
The compound you’ve mentioned is a novel chemical entity with potential applications in various fields. Let’s explore its properties and significance.
Preparation Methods
The synthesis of this compound involves a three-step protocol
- Formation of 1,2,4-Triazole Derivative::
- The 1,2,4-triazole derivative is prepared using a simple and efficient procedure.
- Details of this step are described elsewhere .
- Mannich Reaction::
- The compound is obtained via a Mannich reaction, which incorporates the piperazine ring.
- The reaction involves the condensation of the 1,2,4-triazole derivative with formaldehyde and an amine (in this case, 4-bromophenylpiperazine).
- The product structure is confirmed by HRMS, IR, and NMR experiments.
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly mentioned in the available literature. further investigation could reveal additional details.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action remains unspecified in the available literature. Further research is needed to elucidate how this compound exerts its effects. Molecular targets and pathways involved are yet to be fully characterized.
Comparison with Similar Compounds
While specific similar compounds are not mentioned, we can explore related structures within the piperazine and 1,2,4-triazole family. Comparative studies could highlight its uniqueness and potential advantages.
Properties
Molecular Formula |
C25H25BrN4O3 |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
(2-bromophenyl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H25BrN4O3/c1-18(19-7-3-2-4-8-19)27-23-17-20(11-12-24(23)30(32)33)28-13-15-29(16-14-28)25(31)21-9-5-6-10-22(21)26/h2-12,17-18,27H,13-16H2,1H3 |
InChI Key |
WWCPOUQWSPSWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br)[N+](=O)[O-] |
Origin of Product |
United States |
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